2-(5-Amino-2-methylphenyl)acetic acid
Description
2-(5-Amino-2-methylphenyl)acetic acid is a phenylacetic acid derivative featuring a methyl group at the 2-position and an amino group at the 5-position of the aromatic ring. The amino and methyl substituents influence its electronic, steric, and solubility properties, making it a versatile building block in drug discovery .
Properties
IUPAC Name |
2-(5-amino-2-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBKOXJEJQVOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of 2-methylphenylacetic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: 2-(5-Nitro-2-methylphenyl)acetic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
It appears that "2-(5-Amino-2-methylphenyl)acetic acid" is not extensively documented in the provided search results. However, the search results do provide information on related compounds and their applications, which may be relevant.
Here's what can be gathered from the search results:
1. Derivatives and Related Compounds:
- 2-Amino-5-aminomethyl-phenol derivatives: These compounds are used in oxidative coloring agents for keratin fibers like hair, providing bright blond to gold color shades with good wash, light, and rubbing fastness . These derivatives can be prepared through reductive amination or condensation reactions .
- 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid: This is a metabolite of the drug 5-APB, and a six-step synthesis for it has been presented . The synthesis involves methylation .
- (S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride: This compound is listed in PubChem with its structure, chemical names, and physical and chemical properties .
- 5-Amino-2-methylphenol: This compound is used in the synthesis of other compounds, such as 5-Bromo-2-methylphenol .
2. Applications of Related Compounds:
- Antitumor Activity: 2-(4-amino-3-methylphenyl)benzothiazole and its derivatives have shown antitumor activity in breast, colon, and ovarian xenograft studies . Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated significant retardation of tumor growth in breast and ovarian xenografts .
- Pirin Ligands: Bisamide (CCT245232), a chemical probe, was identified as a potent hit in a kinase-focused screen . It acts as an orally bioavailable pirin ligand .
3. Synthesis Methods:
- The search results detail synthesis methods for related compounds, which may provide insights into potential synthesis routes for "this compound" [2, 5]. For example, reductive amination and condensation reactions are mentioned for synthesizing 2-amino-5-aminomethyl-phenol derivatives .
Summary Table: Related Compounds and Their Applications
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The biological and chemical properties of phenylacetic acid derivatives are highly dependent on substituent type, position, and overall molecular geometry. Below is a comparative analysis of 2-(5-Amino-2-methylphenyl)acetic acid and its analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents (Position) | Key Properties/Activities |
|---|---|---|---|
| This compound | C₉H₁₁NO₂ | NH₂ (5), CH₃ (2) | Intermediate for pharmaceuticals |
| 2-(2-Amino-5-fluorophenyl)acetic acid | C₈H₈FNO₂ | NH₂ (2), F (5) | Moderate antimicrobial activity |
| 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride | C₉H₁₀ClFNO₃ | NH₂ (2), F (5), OCH₃ (2) | Enhanced metabolic stability |
| 2-(2-Bromo-5-methylphenyl)acetic acid | C₉H₉BrO₂ | Br (2), CH₃ (5) | Steric hindrance in substitution reactions |
| Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride | C₁₁H₁₄ClFNO₂ | NH₂ (2), F (5), CH₃ (2), ester | Chiral center; enantiomer-specific activity |
| Ethyl 2-(5-amino-2-methylphenyl)acetate | C₁₁H₁₅NO₂ | NH₂ (5), CH₃ (2), ethyl ester | Ester precursor for drug synthesis |
Key Findings from Comparative Studies
Substituent Position and Electronic Effects: Moving the amino group from the 5- to the 2-position (e.g., 2-(2-Amino-5-fluorophenyl)acetic acid) reduces antimicrobial efficacy, highlighting the importance of substitution patterns . Methoxy groups (e.g., in 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid) enhance metabolic stability due to reduced oxidative degradation .
Steric and Steric Effects: Bromine at the 2-position (e.g., 2-(2-Bromo-5-methylphenyl)acetic acid) introduces steric hindrance, slowing nucleophilic substitution reactions compared to non-brominated analogs .
Chirality and Biological Activity: Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride demonstrates enantiomer-specific interactions, underscoring the role of stereochemistry in drug design .
Ester vs. Acid Forms: Ethyl and methyl esters (e.g., Ethyl 2-(5-amino-2-methylphenyl)acetate) are lipophilic intermediates that improve solubility during synthesis but require hydrolysis to the carboxylic acid form for biological activity .
Biological Activity
2-(5-Amino-2-methylphenyl)acetic acid, also known as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by an amino group attached to a methyl-substituted phenyl ring, linked to an acetic acid moiety. This structure contributes to its interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain analogs demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Yes | Weak | >15 |
| Compound B | Moderate | Yes | 12-15 |
| Compound C | Weak | No | <10 |
Note: The above data is derived from comparative studies on related compounds and illustrates the potential activity of structurally similar agents.
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on rats with induced inflammatory conditions demonstrated that treatment with a compound analogous to this compound resulted in a significant reduction in inflammatory cytokines compared to control groups. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound derivatives. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease.
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Compound D | 0.10 ± 0.05 |
| Compound E | 1.90 ± 0.10 |
| Compound F | 3.20 ± 0.10 |
Note: IC50 values represent the concentration required to inhibit enzyme activity by 50%.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications on the phenyl ring and the acetic acid moiety. Variations in substituents have been shown to alter potency and selectivity towards specific biological targets.
Key Findings:
- Substituent Variability : Different functional groups on the phenyl ring can enhance or diminish biological activity.
- Positioning Effects : The position of substituents relative to the amino group significantly impacts the compound's interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
